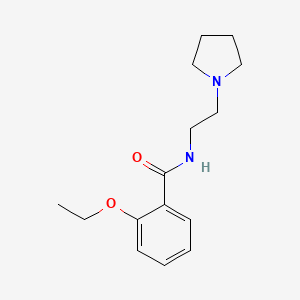

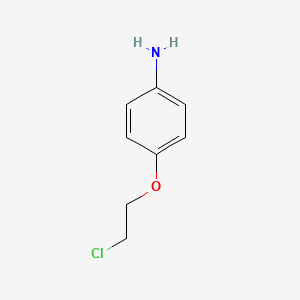

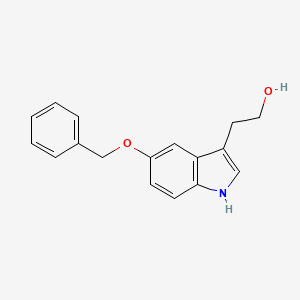

2-(5-Benzyloxy-1H-indol-3-yl)-ethanol

Overview

Description

“2-(5-Benzyloxy-1H-indol-3-yl)-ethanol” is a chemical compound. However, there’s limited information available about this specific compound. It’s worth noting that there are similar compounds like “2-(5-Benzyloxy-1H-indol-3-yl)-ethylamine” and “1-[5-(Benzyloxy)-1H-indol-3-yl]ethanone” which are used for research and development12.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “2-(5-Benzyloxy-1H-indol-3-yl)-ethanol”. However, similar compounds like “ETHYL 2-(5-(BENZYLOXY)-1H-INDOL-3-YL)ETHYLCARBAMATE” and “N-(2-(5-(BENZYLOXY)-1H-INDOL-3 -YL)ETHYL)ACETAMIDE” are available for research purposes34.Molecular Structure Analysis

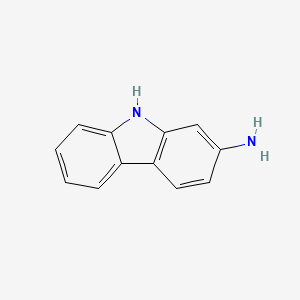

The molecular structure of “2-(5-Benzyloxy-1H-indol-3-yl)-ethanol” is not readily available. However, similar compounds like “N-(2-(5-(BENZYLOXY)-1H-INDOL-3 -YL)ETHYL)ACETAMIDE” have a molecular formula of C19H20N2O24.Chemical Reactions Analysis

Specific chemical reactions involving “2-(5-Benzyloxy-1H-indol-3-yl)-ethanol” are not readily available. More research is needed in this area.Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(5-Benzyloxy-1H-indol-3-yl)-ethanol” are not readily available. However, similar compounds like “2-(5-BENZYLOXY-1H-INDOL-3-YL)-ETHYLAMINE” are available for research1.Scientific Research Applications

Cognitive Enhancement and Antihypoxic Activities

A study by Ono et al. (1995) explored derivatives of indole, including compounds related to 2-(5-Benzyloxy-1H-indol-3-yl)-ethanol, for their antiamnestic and antihypoxic activities. They found certain derivatives to be effective in reversing electroconvulsion-induced amnesia and protecting against hypoxia in mice.

Synthesis and Pharmaceutical Applications

Brahmachari and Banerjee (2014) discussed the synthesis of indole derivatives, including those structurally related to 2-(5-Benzyloxy-1H-indol-3-yl)-ethanol, emphasizing their pharmaceutical relevance (Brahmachari & Banerjee, 2014).

Catalytic Applications in Synthesis

Kaur et al. (2020) studied the use of mandelic acid as a catalyst for synthesizing indole derivatives, which are structurally similar to 2-(5-Benzyloxy-1H-indol-3-yl)-ethanol (Kaur et al., 2020).

Oxa-Pictet-Spengler Cyclization

Zhang et al. (2005) researched the silicon-directed oxa-Pictet-Spengler cyclization using 2-(2-trimethylsilanyl-1H-indol-3-yl)-ethanols, a compound closely related to 2-(5-Benzyloxy-1H-indol-3-yl)-ethanol (Zhang et al., 2005).

Antifungal Activity

Singh and Vedi (2014) synthesized novel triazolylindole derivatives, related to 2-(5-Benzyloxy-1H-indol-3-yl)-ethanol, and evaluated their antifungal activity (Singh & Vedi, 2014).

Antibacterial and Antifungal Properties

Dandia, Sehgal, and Upreti (1995) investigated novel benzothiazepines synthesized from indole derivatives, similar to 2-(5-Benzyloxy-1H-indol-3-yl)-ethanol, for their potential antibacterial and antifungal properties (Dandia, Sehgal, & Upreti, 1995).

Ulcer Prevention

Tayeby et al. (2017) explored the ulcer prevention potential of an indole derivative, akin to 2-(5-Benzyloxy-1H-indol-3-yl)-ethanol, in an HCl/Ethanol-induced gastric ulcer rat model (Tayeby et al., 2017).

Cytotoxic and Antioxidant Evaluation

IOSR Journals, Kolanpaka, and Gade (2015) synthesized new heterocyclic moieties from indole derivatives and evaluated their cytotoxic and antioxidant activities (IOSR Journals, Kolanpaka, & Gade, 2015).

Antibacterial Potentials

Rubab et al. (2017) synthesized and evaluated the antibacterial potentials of acetohydrazides derived from indole, structurally related to 2-(5-Benzyloxy-1H-indol-3-yl)-ethanol (Rubab et al., 2017).

Enantioselective Synthesis

Frydenvang et al. (2004) achieved the enantioselective synthesis of 2-(2,3-dihydro-1H-indol-3-yl)ethanol, closely related to the compound of interest, via chiral chromatography (Frydenvang et al., 2004).

Safety And Hazards

The safety data sheet for “2-(5-Benzyloxy-1H-indol-3-yl)-ethanol” is not readily available. However, in general, when handling chemical substances, it’s important to use personal protective equipment and ensure adequate ventilation5.

Future Directions

The future directions for “2-(5-Benzyloxy-1H-indol-3-yl)-ethanol” are not readily available. However, given its structural similarity to other research chemicals, it could potentially be used in various research and development applications.

Please note that this analysis is based on the limited information available and more research is needed for a comprehensive understanding of “2-(5-Benzyloxy-1H-indol-3-yl)-ethanol”.

properties

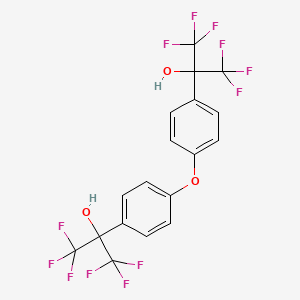

IUPAC Name |

2-(5-phenylmethoxy-1H-indol-3-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO2/c19-9-8-14-11-18-17-7-6-15(10-16(14)17)20-12-13-4-2-1-3-5-13/h1-7,10-11,18-19H,8-9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQAUQUOZCKVQND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90353552 | |

| Record name | 5-BENZYLOXY-3-(2-HYDROXYETHYL)INDOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47202548 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-(5-Benzyloxy-1H-indol-3-yl)-ethanol | |

CAS RN |

41339-61-1 | |

| Record name | 5-BENZYLOXY-3-(2-HYDROXYETHYL)INDOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-sec-Butyl-5a,5b,8,8,11a,13b-hexamethyl-eicosahydro-cyclopenta[a]chrysene](/img/structure/B1619225.png)

![Dibenzo[b,k]fluoranthene](/img/structure/B1619226.png)